molecular formula C8H9N3 B12806419 2-Ethyl(1,2,4)triazolo(1,5-a)pyridine CAS No. 4931-16-2

2-Ethyl(1,2,4)triazolo(1,5-a)pyridine

Cat. No.: B12806419
CAS No.: 4931-16-2
M. Wt: 147.18 g/mol
InChI Key: OIWHGYGUHGWJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl(1,2,4)triazolo(1,5-a)pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design. The structure of this compound consists of a triazole ring fused to a pyridine ring, with an ethyl group attached to the second position of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2-Ethyl(1,2,4)triazolo(1,5-a)pyridine typically involve large-scale synthesis using the aforementioned synthetic routes. The microwave-mediated synthesis is particularly attractive for industrial applications due to its eco-friendly nature and high yields.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization of N-(2-pyridyl)amidines yields 2-amino(1,2,4)triazolo(1,5-a)pyridines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl(1,2,4)triazolo(1,5-a)pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold in drug design. Its ability to act as an inverse agonist for RORγt and inhibit multiple enzymes highlights its potential in therapeutic applications .

Properties

CAS No.

4931-16-2

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2-ethyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C8H9N3/c1-2-7-9-8-5-3-4-6-11(8)10-7/h3-6H,2H2,1H3

InChI Key

OIWHGYGUHGWJOI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C=CC=CC2=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.